5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Catalyst and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of triazole derivatives, including those similar to 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, has been developed using microwave-assisted Fries rearrangement. This method is notable for being both catalyst- and solvent-free, highlighting its potential in green chemistry applications (Moreno-Fuquen et al., 2019).
Intermolecular Interactions Analysis
A study synthesized and characterized triazole derivatives, examining their intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. This research provides valuable insights into the chemical behavior of such compounds, which can be crucial in pharmaceutical and material sciences (Shukla et al., 2014).
Structural Characterization and Biological Evaluation
Triazole derivatives have been synthesized and characterized, with some demonstrating significant potential as anticancer agents. This indicates the role of such compounds in medicinal chemistry, particularly in the development of new cancer treatments (Butler et al., 2013).
Conformational Analysis and Docking Studies
The conformational aspects of triazole derivatives, including those similar to the subject compound, have been examined. This involves spectroscopic behavior, intermolecular interaction, and molecular docking analysis, which are critical in understanding the compound's potential as a pharmaceutical agent (Kumar et al., 2021).
Synthesis of Triazole-Based Scaffolds
A methodology based on ruthenium-catalyzed cycloaddition has been developed to create triazole amino acids, which are key for making peptidomimetics and biologically active compounds. This showcases the compound's utility in synthesizing complex molecules for biological applications (Ferrini et al., 2015).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Introduction of the Benzyl Groups: The 2-chlorobenzyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Amidation: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) under mild conditions.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-14-4-2-1-3-12(14)10-24-16(20)15(22-23-24)17(25)21-9-11-5-7-13(19)8-6-11/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUPJDSKLPJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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